molecular formula C9H7BrClNO4 B5738950 ethyl 5-bromo-4-chloro-2-nitrobenzoate

ethyl 5-bromo-4-chloro-2-nitrobenzoate

Cat. No.: B5738950
M. Wt: 308.51 g/mol
InChI Key: YNZPIABVLUMBMH-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-chloro-2-nitrobenzoate is a halogenated aromatic ester characterized by a benzene ring substituted with bromine (position 5), chlorine (position 4), and a nitro group (position 2), with an ethyl ester at the carboxylic acid position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing substituents that enhance electrophilic reactivity .

Properties

IUPAC Name

ethyl 5-bromo-4-chloro-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClNO4/c1-2-16-9(13)5-3-6(10)7(11)4-8(5)12(14)15/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZPIABVLUMBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-4-chloro-2-nitrobenzoate can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reagents are added in a controlled manner to maintain the desired reaction conditions and yield high purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-chloro-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

Scientific Research Applications

Ethyl 5-bromo-4-chloro-2-nitrobenzoate is used in various scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Researchers use it to develop potential pharmaceutical compounds due to its functional groups that can be modified to enhance biological activity.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is used to study the effects of halogenated aromatic compounds on biological systems.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-4-chloro-2-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The halogen atoms can participate in halogen bonding, affecting the compound’s binding affinity to proteins and enzymes. The ester group can be hydrolyzed, releasing the active carboxylic acid form, which can further interact with biological targets .

Comparison with Similar Compounds

Structural Differences and Impact on Reactivity

Compound Name Molecular Formula Substituent Positions Ester Group Unique Features Key Properties/Applications Reference
Mthis compound C₈H₅BrClNO₄ 5-Br, 4-Cl, 2-NO₂ Methyl Smaller ester group reduces steric hindrance, potentially increasing reactivity in nucleophilic substitutions Intermediate in pesticide synthesis
Ethyl 2-bromo-5-fluoro-3-nitrobenzoate C₉H₆BrFNO₄ 2-Br, 5-F, 3-NO₂ Ethyl Fluorine’s electronegativity enhances stability; nitro at position 3 alters electronic distribution Anticancer drug precursor
Ethyl 2-chloro-4-fluoro-5-nitrobenzoate C₉H₆ClFNO₄ 2-Cl, 4-F, 5-NO₂ Ethyl Fluorine and chlorine combination improves metabolic stability in vivo Antibacterial agent intermediate
Methyl 2-chloro-5-formyl-4-nitrobenzoate C₉H₅ClNO₅ 2-Cl, 5-CHO, 4-NO₂ Methyl Formyl group enables further functionalization via condensation reactions Dye and polymer synthesis
Ethyl 4-bromo-5-chloro-2-methylbenzoate C₁₀H₁₀BrClO₂ 4-Br, 5-Cl, 2-CH₃ Ethyl Methyl substituent at position 2 increases steric bulk, reducing reaction rates Specialty chemical manufacturing

Key Observations from Comparative Analysis

Halogen Effects: Bromine vs. For example, this compound exhibits faster SNAr (nucleophilic aromatic substitution) rates than its chloro-only analogs . Fluorine Substitution: Fluorine’s high electronegativity (e.g., in ethyl 2-chloro-4-fluoro-5-nitrobenzoate) improves oxidative stability and bioavailability, making such compounds preferable in drug design .

Ester Group Influence :

  • Methyl esters (e.g., mthis compound) generally exhibit higher solubility in polar solvents compared to ethyl esters, which can affect reaction kinetics in aqueous environments .

Nitro Group Positioning :

  • Nitro at position 2 (as in the target compound) creates a para-directing effect for subsequent substitutions, whereas position 3 (e.g., ethyl 2-bromo-5-fluoro-3-nitrobenzoate) leads to meta-directing behavior, altering synthetic pathways .

Biological Activity :

  • The combination of bromine and nitro groups in the target compound is associated with antimicrobial activity, while analogs with fluorine (e.g., ethyl 2-chloro-4-fluoro-5-nitrobenzoate) show enhanced antitumor properties due to improved membrane permeability .

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